4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” has been a research focus in recent years . For example, halichlorine and pinnaic acid, which bear a 6-azaspiro[4.5]decane skeleton, have been synthesized by many groups . The first total synthesis of these compounds was completed by Danishefsky’s group .Mechanism of Action
Target of Action
Structurally related marine alkaloids, halichlorine and pinnaic acid, have been found to target the vascular cell adhesion molecule-1 (vcam-1) and cytoplasmic phospholipase a2 (cpla2), respectively . These targets play crucial roles in inflammatory diseases and atherosclerosis .
Mode of Action
Based on its structural similarity to halichlorine and pinnaic acid, it may interact with its targets to inhibit their expression or activity . This interaction could lead to changes in cellular processes, such as adhesion and inflammation .
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation and atherosclerosis . The downstream effects could include reduced inflammation and plaque formation .
Result of Action
Based on its potential targets, it may lead to reduced inflammation and plaque formation, potentially beneficial in the treatment of atherosclerosis and other inflammatory diseases .
Properties
IUPAC Name |
4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(14(11-24-18)17(21)22)16(20)13-5-3-4-6-15(13)23-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNWABXNXNZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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